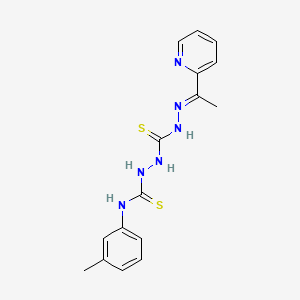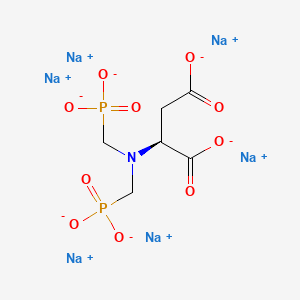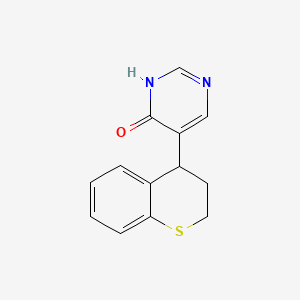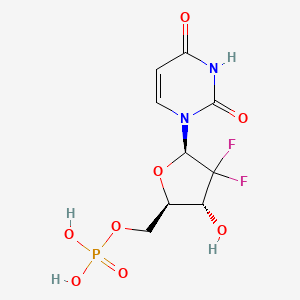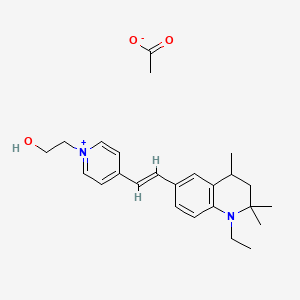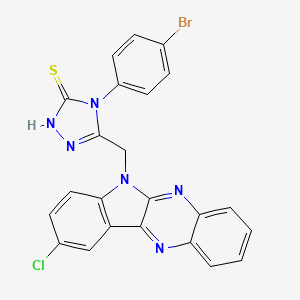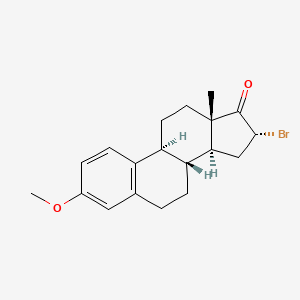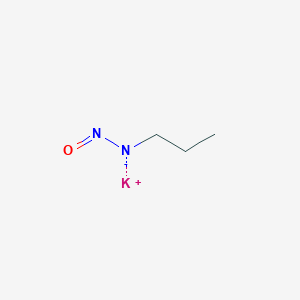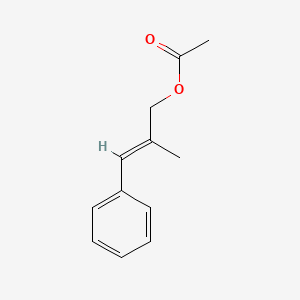
alpha-Methylcinnamyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylcinnamyl acetate: is an organic compound with the molecular formula C12H14O2 . It is a member of the cinnamyl ester family, characterized by the presence of a phenylpropanoid structure. This compound is known for its sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamyl acetate can be synthesized through the esterification of alpha-methylcinnamic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity. The process is efficient, with short residence times and the ability to recycle catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Methylcinnamyl acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Alpha-methylcinnamic acid and acetic acid.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Methylcinnamyl acetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-Methylcinnamyl acetate involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. For example, it may inhibit microbial growth by disrupting cell membrane integrity and interfering with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Cinnamyl acetate: Similar structure but lacks the methyl group on the alpha position.
Cinnamic acid: The parent compound without the ester group.
Cinnamyl alcohol: The alcohol derivative of cinnamic acid.
Uniqueness: Alpha-Methylcinnamyl acetate is unique due to the presence of the alpha-methyl group, which imparts distinct chemical and physical properties. This structural modification enhances its stability and alters its reactivity compared to its analogs .
Propriétés
Numéro CAS |
72797-29-6 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
[(E)-2-methyl-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+ |
Clé InChI |
BWYPZPVVNMYMKA-CSKARUKUSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/COC(=O)C |
SMILES canonique |
CC(=CC1=CC=CC=C1)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
